5-Methylquinoline-2,4-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-10(6)8(12)5-9(13)11-7/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
NACCMJCNDXXODO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C=C2O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylquinoline 2,4 Diol and Its Derivatives
Classical Quinoline (B57606) Synthesis Adaptations
Traditional methods for quinoline synthesis, developed over a century ago, remain relevant and can be adapted for the preparation of substituted quinolines like 5-Methylquinoline-2,4-diol. mdpi.comrsc.org These classical approaches, including the Skraup, Doebner-von Miller, Friedländer, Pfitzinger, and Conrad-Limpach reactions, offer foundational pathways to the quinoline core. rsc.org
Skraup Reaction Modifications
The Skraup synthesis is a well-established method for producing quinolines by heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.orgpharmaguideline.comwikipedia.org In its archetypal form, aniline (B41778) reacts to form quinoline. wikipedia.org For the synthesis of this compound, a substituted aniline would be the logical starting material. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring system. pharmaguideline.comiipseries.org
A significant challenge in the Skraup reaction is its often violent and exothermic nature. rsc.orgresearchgate.net To mitigate this, the reaction is typically conducted in the presence of ferrous sulfate. wikipedia.org Arsenic acid can be used as a milder oxidizing agent compared to nitrobenzene. wikipedia.org Modifications may involve the use of substituted acroleins or vinyl ketones in place of glycerol to obtain quinolines with substituents in the hetero ring. organicreactions.org
Table 1: Skraup Reaction Components and Variations
| Component | Role | Common Reagents | Modifications/Considerations |
| Aromatic Amine | Provides the benzene (B151609) ring and nitrogen atom | Aniline, substituted anilines | The choice of substituted aniline determines the substitution pattern on the resulting quinoline. |
| Dehydrating/Cyclizing Agent | Dehydrates glycerol and catalyzes cyclization | Concentrated Sulfuric Acid | Harsh conditions may not be suitable for sensitive substrates. google.com |
| Glycerol Source | Forms the C3 backbone of the quinoline ring | Glycerol | Can be replaced by substituted acroleins or vinyl ketones for further derivatization. organicreactions.org |
| Oxidizing Agent | Aromatizes the dihydroquinoline intermediate | Nitrobenzene, Arsenic acid | Arsenic acid is considered less violent. wikipedia.org |
| Moderator | Controls the reaction's exothermicity | Ferrous sulfate | Often necessary to prevent uncontrolled reactions. wikipedia.org |
Doebner–von Miller Protocol Variations
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is catalyzed by Lewis or Brønsted acids. wikipedia.org To produce 2,4-disubstituted quinoline derivatives, an aniline can be reacted with an α,β-unsaturated carbonyl compound in the presence of concentrated hydrochloric acid. iipseries.org
For the synthesis of 2-methylquinoline (B7769805) derivatives, a notable variation involves the reaction of aniline with crotonaldehyde (B89634) in water. iipseries.org The use of an α,β-unsaturated carbonyl compound prepared in situ from two carbonyl compounds (via an Aldol condensation) is known as the Beyer method. wikipedia.org A key aspect of the Doebner-von Miller reaction is the potential for a fragmentation-recombination mechanism, which has been a subject of mechanistic studies. wikipedia.org
Friedländer and Pfitzinger Condensations
The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an active α-methylene group, typically in the presence of a base or acid catalyst, to yield a quinoline. pharmaguideline.comthieme-connect.detubitak.gov.tr This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com To synthesize polysubstituted quinolines, a microwave-assisted approach using polyethylene (B3416737) glycol (PEG) bound acetoacetate (B1235776) with 2-aminoarylketones has been developed. tubitak.gov.tr
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) offers a route to substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. rsc.orgwikipedia.org The reaction proceeds through the hydrolysis of the amide bond in isatin to form a keto-acid, which then reacts with the carbonyl compound to form an imine and subsequently an enamine that cyclizes and dehydrates. wikipedia.org A variation of this reaction, the Halberkann variant, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org Elghamry and coworkers developed a one-pot synthesis of quinoline-4-carboxylic acids in water by reacting isatin with an enaminone in the presence of aqueous KOH or NaOH. rsc.org
Conrad–Limpach Synthesis Approaches
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.orgsynarchive.com The reaction conditions determine the final product; heating at around 250 °C favors the formation of 4-hydroxyquinolines via the cyclization of a β-arylaminoacrylate intermediate. wikipedia.orgmdpi.com Conversely, at lower temperatures (around 100 °C) in the presence of a strong acid, a β-ketoanilide is formed, which cyclizes to a 2-quinolone. mdpi.com The use of an inert solvent, such as mineral oil, has been shown to significantly improve the yields of the 4-hydroxyquinoline (B1666331) product. wikipedia.org
A modification of the Conrad-Limpach reaction involves the use of aniline, ethyl orthoformate, and a compound with an activated methylene (B1212753) group (like ethyl malonate or malononitrile) to achieve a highly efficient synthesis. mdpi.com It is important to note that the product, often depicted as a 4-hydroxyquinoline (the enol form), is believed to exist predominantly as the 4-quinolone (the keto form). wikipedia.org
Modern Synthetic Strategies
In addition to classical methods, modern synthetic chemistry has introduced new strategies for quinoline synthesis, with a particular focus on transition metal-catalyzed processes. mdpi.comias.ac.in These contemporary methods offer advantages in terms of efficiency, functional group tolerance, and the ability to construct complex quinoline structures from readily available starting materials. ias.ac.in
Transition Metal-Catalyzed Processes
Transition metal catalysis has become a powerful tool for the synthesis of quinoline derivatives. ias.ac.in These methods often involve C-H bond activation, which allows for the direct functionalization of simple starting materials. mdpi.com Various transition metals, including rhodium, ruthenium, cobalt, copper, and silver, have been employed to catalyze the synthesis of quinolines. mdpi.com
For instance, copper-catalyzed one-pot aerobic oxidation cyclization of anilines and aldehydes provides an efficient route to substituted quinolines, utilizing molecular oxygen as a green oxidant. ias.ac.in Palladium-catalyzed reactions, such as the Sonogashira coupling, have also been used in domino approaches to construct quinoline motifs. ias.ac.in More recently, the use of earth-abundant and non-toxic metals like manganese has gained attention. nih.govorganic-chemistry.org Manganese-catalyzed reactions of amino alcohols with ketones or nitriles have been developed for the synthesis of quinolines and other N-heterocycles. nih.govorganic-chemistry.org
Table 2: Examples of Transition Metal-Catalyzed Quinoline Synthesis
| Catalyst/Metal | Reactants | Key Features |
| Rhodium | Enaminones and anthranils | C-H bond activation for the synthesis of 3-substituted quinolines. mdpi.com |
| Cobalt | Acetophenone and aniline | C-H bond activation to produce various quinoline skeletons with high yields. mdpi.com |
| Copper | 2-Vinylaniline and 2-methylquinoline | One-pot aerobic oxidation cyclization via C(sp³)–H/C(sp²)–H bond functionalization. mdpi.com |
| Silver | N-aryl-3-alkylideneazetidines and carboxylic acids | Silver-promoted oxidative cascade reaction. mdpi.com |
| Palladium | Benzimidoyl chlorides and 1,6-enynes | Domino approach involving Sonogashira coupling. ias.ac.in |
| Manganese | 2-Aminobenzyl alcohols and benzonitriles/amides | Use of an earth-abundant, non-toxic metal catalyst. nih.gov |
Metal-Free and Ionic Liquid Mediated Reactions
The synthesis of quinoline scaffolds, including quinoline-2,4-diols, has increasingly moved towards metal-free conditions to enhance environmental compatibility and reduce costs. These methods often employ ionic liquids, which serve as both catalysts and recyclable reaction media. nih.gov An expedient protocol for constructing substituted quinolines involves the reaction of anilines with phenylacetaldehydes in imidazolium (B1220033) cation-based ionic liquids. nih.gov This approach facilitates C-C and C-N bond formation to yield the quinoline core. nih.gov
Ionic liquids have been shown to effectively catalyze the Friedländer condensation, a key reaction for quinoline synthesis, which involves the reaction between a 2-aminoaryl ketone and a α-methylene ketone. mdpi.com For instance, α-chymotrypsin has demonstrated enhanced catalytic activity in an ionic liquid aqueous solution ([EMIM][BF4]/H2O) for this condensation, allowing for high yields at lower temperatures and with reduced enzyme loading. mdpi.comresearchgate.net Metal-free conditions can also be achieved using catalysts like iodine, which is noted for its low toxicity and ability to promote reactions under mild conditions. rsc.org Furthermore, some syntheses can proceed without any catalyst under aerobic conditions, using additives like lithium chloride in solvents such as dimethylacetamide. rsc.org These methods highlight a shift towards greener and more efficient chemical processes in quinoline synthesis. nih.govrsc.org
Ultrasound and Green Chemistry Protocols
In line with the principles of green chemistry, ultrasound and microwave irradiation have been adopted as effective tools for synthesizing quinoline derivatives. rsc.orgresearchgate.net These energy sources can significantly accelerate reaction times, often reducing them from hours to minutes, and improve yields. tandfonline.com Ultrasound irradiation, for example, has been used for the condensation of β-enaminones with diethyl malonate, catalyzed by BiCl3, to produce 4-hydroxy-2-quinolone analogues. nih.gov The process involves exposing the reaction mixture to ultrasonic waves, typically around 20-40 kHz, which can raise the solution temperature and promote the reaction through cavitation. nih.govnih.gov
Microwave-assisted synthesis is another prominent green protocol, often utilized in conjunction with environmentally benign solvents like water or ethylene (B1197577) glycol. researchgate.nettandfonline.com For instance, a three-component reaction of aldehydes and 1-aryl ethylidene malononitriles in ethane-1,2-dione has been developed under microwave heating to produce poly-functionalized dihydroquinoline derivatives in good yields (75–86%) within 8–20 minutes. tandfonline.com The use of water as a solvent under reflux conditions is another green approach, exemplified by the synthesis of pyrimido[4,5-b]quinolones using an Fe3O4 NP-cell catalyst. nih.gov These protocols are valued for their mild conditions, use of cheaper catalysts, and rapid reaction times. tandfonline.com
Multi-Component Reactions for Quinoline-2,4-diol Scaffolds
Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like quinoline-2,4-diols from simple starting materials in a single step. rsc.org This approach is characterized by high atom economy and the ability to generate diverse molecular structures. rsc.org Several named MCRs, including the Doebner, Povarov, and Ugi reactions, have been adapted for quinoline synthesis. rsc.orgnih.gov
A notable example is the Doebner reaction, which can be used to synthesize quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov Another powerful method is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org This reaction can be performed as a three-component process, for instance, by reacting 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide. rsc.org Nanoparticle catalysts, such as Fe3O4@propylsilane-arginine magnetic nanoparticles, have been employed to facilitate MCRs for synthesizing 2-aryl-quinoline-4-carboxylic acid derivatives under solvent-free conditions, achieving good yields in short reaction times. nih.gov These MCRs offer significant advantages in terms of operational simplicity and the rapid construction of complex quinoline libraries. rsc.org
Regioselectivity and Stereochemical Considerations in Synthesis
Achieving the desired regioselectivity is a critical challenge in the synthesis of substituted quinolines like this compound. The substitution pattern on the final molecule is highly dependent on the starting materials and the reaction conditions. For example, in the Friedländer synthesis, the use of unsymmetrical ketones can lead to the formation of regioisomeric products, making control of the reaction outcome a significant issue. rsc.org Similarly, the Skraup and Doebner–von Miller syntheses can present regioselectivity concerns when meta- or 3,4-disubstituted anilines are used as starting materials. rsc.org
The choice of catalyst can also play a pivotal role in directing the regioselectivity. Some protocols have been developed to achieve good regioselectivity under specific conditions, such as microwave-assisted synthesis using a base catalyst. tandfonline.com In the functionalization of the quinoline ring, such as through alkylation, the reaction can be directed to specific positions. For instance, selective alkylation at the C3 position of quinoline-2,4-diol derivatives has been achieved. monash.edupreprints.org Stereochemical considerations are also important, particularly when introducing chiral centers. While the core synthesis of the aromatic quinoline-2,4-diol does not typically involve stereocenters in the ring itself, subsequent derivatization reactions can create them, necessitating stereoselective methods.
Functionalization and Derivatization Strategies of this compound
Alkylation and Acylation Reactions
The this compound scaffold offers multiple sites for functionalization, particularly through alkylation and acylation at the hydroxyl groups and the ring nitrogen. Chemoselective alkylation at the C-3 position of quinoline-2,4-diol derivatives has been accomplished by first synthesizing the diol via condensation of an aniline with diethyl malonate, followed by alkylation in water, which is an environmentally compatible solvent. monash.edu The use of electrophiles like methyl iodide, benzyl (B1604629) bromides, and allyl bromides in the presence of a base such as K2CO3 can lead to symmetrical 3,3-disubstituted quinoline-2,4-diones with excellent regioselectivity. preprints.org
Acylation reactions can be more complex due to the presence of multiple nucleophilic sites. The chemoselectivity of acylation can be controlled by the choice of catalyst and reaction conditions. nih.gov For instance, carbonylazole derivatives have been shown to be efficient and chemoselective acylating reagents. escholarship.org The acylation can be directed towards a specific hydroxyl group based on its chemical environment (e.g., polarity). nih.gov
Table 1: Examples of Alkylation and Acylation Reactions on Quinoline Scaffolds (The following table is illustrative of general quinoline reactivity, as specific data for this compound is limited in the provided search results.)
| Reaction Type | Reagents | Product Type | Reference |
| Alkylation | Alkyl iodides, Benzyl bromides, Allyl bromides, Ag2CO3, Benzene | 2,4-Dialkoxyquinolines | preprints.org |
| Alkylation | Methyl iodide, Benzyl bromides, Allyl bromides, K2CO3, Ag2O | 3,3-Disubstituted quinoline-2,4-diones | preprints.org |
| Acylation | Butyryl chloride, Nucleophilic catalyst | Site-selective acylated diols | nih.gov |
| Acetylation | Triethylorthoformate, Iron catalyst | C2-acetylated quinolines | researchgate.net |
This table is interactive. Click on the headers to sort.
Halogenation and Nitration Approaches
Introducing halogen and nitro groups onto the this compound ring are key strategies for creating derivatives with potentially altered chemical properties. Halogenation can be achieved using various reagents and catalysts. For example, copper-catalyzed methods can achieve regioselective chlorination and bromination of arenes and heteroarenes using lithium halides and O2. mdpi.com The regioselectivity often aligns with what is expected for electrophilic halogenation. mdpi.com For quinoline itself, bromination in strong acids like concentrated H2SO4 or CF3SO3H using N-bromosuccinimide (NBS) or N,N′-dibromoisocyanuric acid (DBI) can lead to regioselective monobromination, for instance at the 5-position. researchgate.net
Nitration of quinoline derivatives is typically carried out using strong acids. For instance, the nitration of 5-methylcarbostyril (a related quinoline derivative) yields the 6-nitro compound. researchgate.net The nitration of deactivated aromatic compounds often requires potent nitrating agents like fuming nitric acid. For example, 6,7-dimethoxy-4-methylquinoline (B7901174) can be nitrated at the 5-position using fuming HNO3 at low temperatures. thieme-connect.de The use of nitric acid and acetic anhydride (B1165640) with zeolites is another method for the nitration of substituted aromatic compounds. thieme-connect.de
Table 2: Examples of Halogenation and Nitration Reactions on Quinoline Scaffolds (The following table is illustrative of general quinoline reactivity, as specific data for this compound is limited in the provided search results.)
| Reaction Type | Reagents | Product Description | Reference |
| Halogenation | Lithium halides, O2, Cu catalyst | Regioselective mono-halogenated products | mdpi.com |
| Bromination | NBS in H2SO4 or DBI in CF3SO3H | Regioselective monobromination (e.g., 5-bromoquinoline) | researchgate.net |
| Nitration | Fuming HNO3 | Nitration of the aromatic ring (e.g., 6-nitro-5-methylcarbostyril) | researchgate.net |
| Nitration | Fuming HNO3, low temperature | Nitration of substituted quinolines (e.g., 5-nitro-6,7-dimethoxy-4-methylquinoline) | thieme-connect.de |
This table is interactive. Click on the headers to sort.
Azo Coupling and Hetaryl Substitution
The quinoline nucleus, particularly the 2,4-quinolinediol (B147529) system, serves as a foundational structure for the synthesis of various dyes through azo coupling reactions. This process involves the reaction of a diazonium salt with an activated aromatic compound, in this case, a derivative of this compound. The resulting azo compounds are characterized by the presence of a diazene (B1210634) (-N=N-) functional group, which links the quinoline scaffold to another aryl or hetaryl moiety.
Research has demonstrated the synthesis of hetarylazo disperse dyes derived from 2,4-quinolinediol. researchgate.net In these syntheses, the 2,4-quinolinediol derivative acts as the coupling component. The reaction typically proceeds by first diazotizing an aromatic or heteroaromatic amine, followed by coupling with the quinolinediol. The specific position of the azo group on the quinoline ring is influenced by the reaction conditions and the existing substituents on the ring. For instance, the synthesis of 5-azo-8-hydroxy-2-methylquinoline dyes has been reported. researchgate.net
A notable advancement in this area is the one-pot, three-component reaction for synthesizing 3-iodo-6-(aryldiazenyl)quinolines. researchgate.net This method involves an azo-coupling reaction followed by a regioselective iodocyclization and aromatization cascade. The starting materials for this process are 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine. researchgate.net This approach provides a direct route to quinolines functionalized with both an azo group and an iodine atom.
The structural characterization of these azo dyes often involves spectroscopic methods like ¹H NMR, which can confirm the presence of different tautomeric forms, such as the hydrazone-keto-enol and hydrazone-keto forms, a phenomenon observed in dyes derived from 2,4-quinolinediol. researchgate.net
Table 1: Examples of Azo Coupling Reactions for Quinoline Derivatives
| Starting Quinoline Derivative | Diazonium Salt Source | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| 2,4-Quinolinediol | Aromatic/Hetaryl Amines | Diazotization (e.g., NaNO₂, HCl), Coupling | Hetarylazo disperse dyes researchgate.net |
Formation of Hybrid Quinoline Scaffolds
The creation of hybrid molecules, which involves the integration of two or more distinct pharmacophoric units into a single chemical entity, is a prominent strategy in medicinal chemistry. researchgate.net The quinoline scaffold is a frequent participant in molecular hybridization, aiming to generate novel compounds with potentially enhanced properties. researchgate.netrsc.org
One established method for constructing quinoline scaffolds, which can be adapted for hybrid structures, is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone). acs.org This methodology has been successfully employed to synthesize steroid-quinoline hybrids. For example, cholesterol-derived precursors, such as cholest-4-en-3-one and cholest-4-en-3,6-dione, can be reacted with 2'-aminoketones via a microwave-assisted Friedländer annulation to yield "angular" and "linear" steroid-quinoline hybrids, respectively. acs.org
The versatility of the quinoline core allows for the introduction of various substituents, and it has been noted that modifications at the C2 and C5 positions can significantly influence the properties of the resulting molecule. researchgate.net The synthesis of hybrid structures is not limited to steroids. For instance, quinoline-piperazine hybrids have attracted considerable attention. researchgate.net These are typically synthesized by connecting a piperazine (B1678402) ring to the quinoline core, often at the C4 position. researchgate.net
The development of new synthetic protocols continues to facilitate the creation of diverse hybrid quinoline scaffolds. These methods often focus on efficiency and the ability to generate molecular complexity in a controlled manner. rsc.org
Table 2: Synthesis of Hybrid Quinoline Scaffolds
| Quinoline Precursor/Method | Hybrid Partner | Reaction Type | Resulting Hybrid Scaffold |
|---|---|---|---|
| 2'-Aminoketones | Cholest-4-en-3-one | Microwave-assisted Friedländer annulation | "Angular" Steroid-Quinoline Hybrid acs.org |
| 2'-Aminoketones | Cholest-4-en-3,6-dione | Microwave-assisted Friedländer annulation | "Linear" Steroid-Quinoline Hybrid acs.org |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4-Quinolinediol |
| 5-Azo-8-hydroxy-2-methylquinoline |
| 3-Iodo-6-(aryldiazenyl)quinoline |
| 2-Aminoaryl propargyl alcohol |
| Aryldiazonium salt |
| Molecular iodine |
| Cholest-4-en-3-one |
| Cholest-4-en-3,6-dione |
| 2'-Aminoketone |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylquinoline 2,4 Diol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of 5-methylquinoline-2,4-diol derivatives, providing profound insights into the molecular framework by mapping the electronic environments of individual protons and carbon atoms.
¹H NMR Techniques for Proton Environment Analysis
Proton NMR (¹H NMR) is instrumental in identifying the number, connectivity, and chemical environment of protons within the molecule. In derivatives of this compound, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, a characteristic feature of quinoline (B57606) systems. nih.gov For instance, in a study of 3-(1H-indol-3-yl)quinoline-2,4-diol, aromatic protons were observed as a triplet at δ 7.67 ppm and a doublet at δ 7.98 ppm (J = 8.0 Hz). ijcce.ac.ir The methyl group protons at the C-5 position typically resonate as a singlet in the upfield region. The chemical shifts and coupling constants of the quinoline ring protons provide valuable information about the substitution pattern.
The presence of hydroxyl groups at the C-2 and C-4 positions introduces complexity due to proton exchange and hydrogen bonding. The signals for these hydroxyl protons can be broad and their chemical shifts are often solvent-dependent. In some cases, intramolecular hydrogen bonding can lead to sharp, downfield signals, as seen in certain tropolone (B20159) derivatives of quinoline where OH signals appear as low as 17.95 and 19.21 ppm. nih.gov
Table 1: Illustrative ¹H NMR Data for a Quinoline Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.98 | d | 8.0 |
| Ar-H | 7.67 | t | |
| Ar-H | 7.63 | br s | |
| Ar-H | 7.37 | d | 8.0 |
| Ar-H | 7.29 | t | |
| Indole-NH | 11.54 | br s | |
| Indole-CH₂ | 2.50 | s | |
| -OCH₃ | 2.71 | s | |
| Data derived from a study on 3-(1H-indol-3-yl)quinoline-2,4-diol. ijcce.ac.ir |
¹³C NMR for Carbon Skeleton Confirmation
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. The number of distinct signals in a ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. For this compound derivatives, the carbon atoms of the quinoline ring typically resonate in the aromatic region (δ 100-150 ppm). The carbonyl carbons at C-2 and C-4, if present in a tautomeric form, will appear significantly downfield.
In the analysis of 3-(1H-indol-3-yl)quinoline-2,4-diol, carbon signals were observed at δ 176.1, 139.6, 132.7, 130.3, 129.7, 122.7, 122.0, 118.5, and 115.2 ppm, confirming the complex aromatic system. ijcce.ac.ir The methyl carbon at C-5 would be expected in the upfield aliphatic region. The chemical shifts of the C-2 and C-4 carbons are particularly diagnostic of the tautomeric form present.
Table 2: Representative ¹³C NMR Data for a Quinoline Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 176.1 |
| Ar-C | 139.6 |
| Ar-C | 132.7 |
| Ar-C | 130.3 |
| Ar-C | 129.7 |
| Ar-C | 122.7 |
| Ar-C | 122.0 |
| Ar-C | 118.5 |
| Ar-C | 115.2 |
| Indole-CH₂ | 30.3 |
| -OCH₃ | 57.7 |
| Data sourced from research on 3-(1H-indol-3-yl)quinoline-2,4-diol. ijcce.ac.ir |
Advanced NMR Experiments for Structural Elucidation
For complex derivatives of this compound, one-dimensional NMR spectra may not be sufficient for complete structural assignment. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing connectivity between protons and carbons. kit.edu
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the quinoline ring system.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC experiments show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC can be used to confirm the position of the methyl group by observing a correlation between the methyl protons and the C-5 carbon of the quinoline ring. kit.edu
These advanced techniques are particularly powerful in distinguishing between isomers and confirming the substitution patterns on the quinoline core. kit.eduipb.pt
Application in Tautomeric Form Identification
Quinolinediols, including this compound, can exist in different tautomeric forms, such as the dione (B5365651), enol-keto, and di-enol forms. NMR spectroscopy is a key tool for identifying the predominant tautomer in solution. The chemical shifts of the protons and carbons, particularly those at and near the C-2 and C-4 positions, are highly sensitive to the tautomeric state.
For example, the presence of a sharp signal for an enolic hydroxyl proton in the ¹H NMR spectrum, or the chemical shift of the C-2 and C-4 carbons in the ¹³C NMR spectrum, can provide definitive evidence for the enol form. Studies on related 4-hydroxyquinolin-2-one dyes have shown that a mixture of tautomeric forms can exist in solution, and their presence can be confirmed by ¹H NMR. researchgate.net The equilibrium between these forms can be influenced by the solvent, temperature, and pH.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is essential for the characterization of this compound derivatives as it provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govijcce.ac.irresearchgate.net This precision allows for the determination of the elemental formula of the compound, which is a critical step in its identification.
For instance, in the analysis of 3-(1H-indol-3-yl)quinoline-2,4-diol, HRMS data showing a molecular ion peak at m/z 276 confirmed the molecular formula C₁₇H₁₂N₂O₂. ijcce.ac.ir The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of different parts of the molecule.
Application in Tautomeric Distinction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the investigation of tautomeric equilibria in quinoline derivatives. amazonaws.commdpi.com For instance, in derivatives of 2,4-quinolinediol (B147529), NMR can distinguish between the diketo, enol-keto, and dienol tautomeric forms by analyzing the chemical shifts and coupling constants of the protons and carbons within the molecule. researchgate.net Studies on related systems, such as substituted pyrazoles, have demonstrated that both solution-state and solid-state NMR are instrumental in understanding the influence of substituents on tautomeric stability. mdpi.com The chemical shifts at specific carbon positions, such as C3 and C5 in pyrazoles, can indicate the predominant tautomer. mdpi.com Similarly, for quinoline-2,4-diol derivatives, the presence of specific signals in the 1H NMR spectrum, like the N-H proton of a hydrazone form, can confirm the existence of a particular tautomer in solution. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with NMR data to predict the relative stabilities of different tautomers, further aiding in their definitive assignment. researchgate.netnih.gov
Vibrational Spectroscopy
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. acs.org In the context of this compound derivatives, FT-IR is crucial for identifying key functional groups. For example, the presence of a strong absorption band in the range of 1640-1700 cm⁻¹ would be indicative of a C=O stretching vibration, suggesting the presence of a keto-form tautomer. amazonaws.com The O-H and N-H stretching vibrations, typically observed in the higher frequency region of the spectrum (around 3400-3500 cm⁻¹), provide evidence for hydroxyl and amino groups, respectively. nih.gov Aromatic C-H and C=C stretching vibrations can also be identified, confirming the quinoline core structure. nih.gov The analysis of FT-IR spectra, often supported by theoretical calculations, allows for a detailed assignment of the vibrational bands to specific molecular motions, providing a comprehensive understanding of the molecular structure. researchgate.netuantwerpen.be
Table 1: Characteristic FT-IR Absorption Bands for Functional Groups in Quinoline Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| O-H | Stretching | 3429 | nih.gov |
| N-H | Stretching | 3429 | nih.gov |
| Aromatic C-H | Stretching | 3023 - 3065.4 | nih.gov |
| Aliphatic C-H | Stretching | 2837.2 - 2919.8 | nih.gov |
| C=O (Aldehyde) | Stretching | 1673 | nih.gov |
| C=N (Quinoline) | Stretching | 1610 - 1620 | nih.gov |
| Aromatic C=C | Stretching | 1465 - 1599 | nih.gov |
Raman spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. dergipark.org.tr It is particularly useful for studying symmetric vibrations and has been widely applied to characterize quinoline derivatives, as the quinoline ring system often gives rise to intense Raman signals. cnr.itdergipark.org.tr The assignment of Raman bands, facilitated by DFT calculations, helps in understanding the relationship between molecular structure and vibrational spectra. cnr.it This is especially important for discerning subtle structural changes that occur upon substitution or interaction with other molecules. cnr.it For aminoquinoline derivatives, which possess chromophores that produce strong Raman signals, this technique is particularly powerful. cnr.itdergipark.org.tr
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For quinoline derivatives, the absorption maxima in the UV region are typically due to π→π* transitions within the conjugated aromatic system. smolecule.com The position and intensity of these absorption bands can be influenced by the presence of substituents and the solvent polarity. rsc.org For instance, the UV-Vis spectrum of a quinoline derivative might exhibit absorption maxima around 260–280 nm, corresponding to the quinoline π→π* transition, and additional bands at longer wavelengths if other chromophores are present. smolecule.com The effects of solvent on the absorption spectra can be analyzed using linear solvation energy relationships, providing further information about the electronic structure of the molecule.
Table 2: Typical UV-Vis Absorption Maxima for Quinoline Derivatives
| Compound Type | Transition | Approximate λ_max (nm) | Reference |
| Quinoline Derivatives | π→π* (Quinoline) | 260 - 280 | smolecule.com |
| Benzene-1,2-diol substituted Quinoline | π→π* (Benzene-1,2-diol) | 320 - 340 | smolecule.com |
| (N,N-dimethylamino)-2-acetoxymethyl quinoline dimer | - | 341 | rsc.org |
| 8-DMAQ acetate | - | 347 | rsc.org |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.
Table 3: Crystallographic Data for a Representative Substituted Indole Derivative
| Parameter | Value | Reference |
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com |
| a (Å) | 5.9308(2) | mdpi.com |
| b (Å) | 10.9695(3) | mdpi.com |
| c (Å) | 14.7966(4) | mdpi.com |
| α (°) | 100.5010(10) | mdpi.com |
| β (°) | 98.6180(10) | mdpi.com |
| γ (°) | 103.8180(10) | mdpi.com |
| Volume (ų) | 900.07(5) | mdpi.com |
| Calculated Density (mg/m³) | 1.573 | mdpi.com |
Analysis of Crystal Packing and Intermolecular Interactions in this compound Derivatives
The solid-state architecture of this compound and its derivatives is dictated by a complex interplay of non-covalent interactions. X-ray crystallography studies on analogous compounds reveal that the crystal packing is primarily governed by robust hydrogen bonding and supplemented by weaker interactions such as C-H...π and π-π stacking. These interactions determine the supramolecular assembly, influencing the physical properties of the crystalline material. The quinoline-2,4-diol core can exist in different tautomeric forms, most commonly the 4-hydroxyquinolin-2(1H)-one form, which significantly influences the hydrogen bonding patterns observed in the crystal lattice.
Hydrogen Bonding
Hydrogen bonds are the most significant directional forces in the crystal packing of quinoline-2,4-diol derivatives. The presence of hydroxyl (-OH) and amine (N-H) groups as donors, and carbonyl (=O), hydroxyl (-OH), and quinoline nitrogen (=N-) atoms as acceptors, leads to the formation of extensive and predictable hydrogen-bonding networks.
In the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one, a close analogue of the titular compound, molecules are linked by strong O-H···O hydrogen bonds. bohrium.com These interactions connect the molecules into one-dimensional linear polymers. bohrium.com Similarly, studies on other derivatives, such as 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol, reveal the presence of both O–H⋯O and O–H⋯N hydrogen bond synthons. researchgate.net In some cases, these interactions can lead to the formation of complex helical structures along a crystallographic axis. researchgate.net
The existence of conformational isomers within the same crystal lattice can lead to varied hydrogen bonding schemes. For instance, in one derivative, two symmetry-independent molecules were found to be conformational isomers, each forming different hydrogen bond networks, a phenomenon analyzed in detail using Hirshfeld surfaces and 2D fingerprint plots. researchgate.net Intramolecular hydrogen bonds are also a key feature, particularly the O—H⋯O bond, which contributes to the planarity of the molecule. iucr.org
| Donor-H···Acceptor | Compound Type | Interaction Type | Geometric Parameters (where available) | Resulting Motif |
| O-H···O | 4-Hydroxy-1-methylquinolin-2(1H)-one | Intermolecular | - | 1D Linear Polymer |
| O-H···O | (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | Intermolecular | - | Chains |
| O-H···O | 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol | Intermolecular | - | Helical Structure |
| O-H···N | 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol | Intermolecular | - | Helical Structure |
| O-H···N | 7,9-Dibromobenzo[h]quinolin-10-ol | Intramolecular | O···N distance: 2.529(8) Å; O–H···N angle: 144(8)° | S(6) ring motif |
This table is generated based on data from analogous quinoline derivatives to illustrate common interaction patterns.
C-H...π Interactions
While classical hydrogen bonds dominate, weaker C-H...π interactions also play a crucial role in the stabilization of the three-dimensional crystal structure. These interactions involve a hydrogen atom from a C-H bond (often from the methyl group or the aromatic rings) acting as a weak donor and the π-electron cloud of an aromatic ring acting as an acceptor.
| Donor (C-H) | Acceptor (π-system) | Compound Type | Distance (H···Centroid) | Significance |
| Methyl C-H | Quinoline Ring | Methylquinoline Derivatives | ~2.4 - 2.8 Å | Linking of polymeric chains |
| Aromatic C-H | Phenyl Ring | Phenyl-substituted Quinolines | Varies | Stabilization of layered structures |
This table presents typical C-H...π interactions observed in related crystal structures. Specific distances are highly dependent on the exact derivative.
π-π Stacking Interactions
The planar aromatic nature of the quinoline ring system makes π-π stacking interactions a common and significant feature in the crystal packing of its derivatives. These interactions occur between the electron-rich aromatic rings of adjacent molecules, arranged in a parallel or near-parallel fashion.
In the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one, the 1D polymeric chains formed by hydrogen bonds are further connected by intermolecular asymmetric π-π interactions. bohrium.com In other derivatives, these stacking interactions can link molecules into cyclic centrosymmetric dimers. mdpi.com The strength and geometry of these interactions are sensitive to the substituents on the quinoline core. The centroid-to-centroid distances are typically found in the range of 3.6 to 3.9 Å. iucr.org These π-π stacking forces, in conjunction with hydrogen bonds and C-H...π interactions, create a densely packed and stable crystal lattice.
| Interacting Rings | Compound Type | Centroid-Centroid Distance (Å) | Geometric Arrangement |
| Quinoline···Quinoline | 4-Hydroxy-1-methylquinolin-2(1H)-one | - | Asymmetric, intermolecular |
| Quinoline···Benzene (B151609) | (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl) derivative | 3.6410 (16) – 3.8663 (17) | Linking of H-bonded chains |
| Benzo[h]quinoline···Benzo[h]quinoline | 7,9-Dibromobenzo[h]quinolin-10-ol | 3.648(4) - 3.734(4) | Formation of centrosymmetric dimers |
This table summarizes observed π-π stacking parameters in related quinoline structures to provide context for the interactions in this compound derivatives.
Computational Chemistry and Theoretical Studies on 5 Methylquinoline 2,4 Diol
Quantum Chemical Calculation Methods
Quantum chemical calculations are fundamental in predicting the behavior of molecular systems. For quinoline (B57606) derivatives, Density Functional Theory (DFT) has emerged as a powerful and widely used tool.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for studying quinoline derivatives. uantwerpen.bersc.orgijcce.ac.irnih.gov This method combines the strengths of Hartree-Fock theory and DFT to provide reliable predictions of molecular geometries, electronic structures, and vibrational frequencies. ijcce.ac.irscirp.org
Studies on related quinoline structures have demonstrated that DFT calculations, particularly with the B3LYP functional, can accurately predict various molecular properties. uantwerpen.bescirp.org These calculations are crucial for understanding global and local reactivity descriptors like HOMO-LUMO gaps, molecular electrostatic potential (MEP), and Fukui functions, which help in identifying potential sites for electrophilic and nucleophilic attacks. uantwerpen.beekb.eg For instance, in a study of 8-hydroxy-2-methyl quinoline, DFT calculations were used to analyze frontier molecular orbitals and charge distribution to determine reactive sites. uantwerpen.be
Other functionals, such as the Minnesota functional M06-2X, have also been shown to be accurate in predicting the stability of tautomers and conformers in similar heterocyclic systems. nih.gov Time-dependent DFT (TD-DFT) is another critical application used to study excited-state properties and predict electronic transitions, such as UV-Vis absorption spectra. uantwerpen.be
The choice of a basis set is critical for the accuracy of quantum chemical calculations. For quinoline derivatives, Pople-style basis sets are commonly used, with 6-311++G(d,p) being a popular choice that provides a good balance of accuracy and efficiency. uantwerpen.bersc.orgekb.egmdpi.com This basis set includes diffuse functions (++) on heavy atoms and hydrogen, which are important for describing anions and weak interactions, and polarization functions (d,p) on heavy atoms and hydrogen, which allow for more flexibility in describing bonding.
The selection of an appropriate computational model (functional and basis set) is often validated by comparing calculated results with experimental data. uantwerpen.be For example, research on various quinoline derivatives has shown that the B3LYP/6-311++G(d,p) level of theory yields optimized geometries that are in good agreement with X-ray crystallographic data. uantwerpen.bemdpi.com Frequency calculations are typically performed after geometry optimization to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.com
Table 1: Commonly Used Computational Models for Quinoline Derivatives
| Functional | Basis Set | Application | Reference(s) |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Electronic Properties, Tautomerism | uantwerpen.bersc.orgekb.eg |
| B3LYP | 6-31G(d) | Tautomer Stability, Reactivity | scirp.org |
| M06-2X | 6-311++G(2d,2p) | Tautomer Stability, Reaction Barriers | nih.gov |
Molecular Geometry and Conformation Analysis
Understanding the three-dimensional structure of 5-Methylquinoline-2,4-diol is fundamental to predicting its chemical behavior.
Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule. For this compound and its tautomers, this is typically performed using DFT methods like B3LYP with a suitable basis set such as 6-311++G(d,p). rsc.orgekb.eg The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles.
Following optimization, frequency calculations are performed to verify that the structure is a true minimum (no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra. mdpi.comresearchgate.net These theoretical spectra can be compared with experimental data to validate the computational model. uantwerpen.be For example, in studies of similar quinoline derivatives, calculated vibrational frequencies, when scaled by an appropriate factor (e.g., 0.9613), show good agreement with experimental FT-IR and Raman spectra. uantwerpen.be
This compound can exist in several tautomeric forms due to proton migration. The main tautomers are the dihydroxy form (a), two keto-enol forms (4-hydroxy-1H-quinolin-2-one, (b), and 2-hydroxy-1H-quinolin-4-one, (c)), and the dione (B5365651) form (1H-quinoline-2,4-dione).
Figure 1: Principal tautomers of this compound. (a) this compound, (b) 4-hydroxy-5-methylquinolin-2(1H)-one, (c) 2-hydroxy-5-methylquinolin-4(1H)-one.
Computational studies on the parent compound, quinoline-2,4-diol (also known as 4-hydroxyquinolin-2(1H)-one), consistently show that the keto-enol form, specifically the 4-hydroxy-quinolin-2(1H)-one tautomer, is the most stable. nih.govresearchgate.net Theoretical calculations indicate that this keto form is significantly more stable than the enol forms. nih.gov DFT calculations have been used to determine the thermodynamic stability of tautomeric forms, showing that the equilibrium can be influenced by the solvent environment. nih.govscirp.org For instance, studies on similar heterocyclic systems have shown that polar solvents can favor the keto tautomer. sonar.chmdpi.com The energy barrier for the interconversion between tautomers can also be calculated, providing insight into the kinetics of the tautomerization process. nih.govdoi.org
Table 2: Calculated Relative Stabilities of Quinolin-4-one Tautomers Data based on theoretical studies of quinolin-4-one derivatives. The 4-hydroxy-2-one form is used as the reference (0.00 kcal/mol).
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (DMF Solvent, kcal/mol) | Reference |
|---|---|---|---|
| 4-hydroxy-2-one | 0.00 | 0.00 | scirp.org |
| 2-hydroxy-4-one | > 5.0 | > 5.0 | scirp.org |
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule govern its reactivity. Computational methods provide a suite of descriptors to quantify these characteristics.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. uantwerpen.be The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. scirp.orgmdpi.comnih.gov
Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide further quantitative measures of a molecule's reactivity. uantwerpen.beijcce.ac.ir
The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule. uantwerpen.beekb.eg For quinoline derivatives, negative potential is often located around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack. uantwerpen.be
Table 3: Calculated Electronic Properties for a Representative Quinoline Derivative (8-hydroxy-2-methyl quinoline)
| Parameter | Value | Reference |
|---|---|---|
| EHOMO | -7.346 eV | uantwerpen.be |
| ELUMO | -1.816 eV | uantwerpen.bescirp.org |
| HOMO-LUMO Gap (ΔE) | 4.27 eV | uantwerpen.be |
| Ionization Potential (I) | 7.346 eV | uantwerpen.be |
| Electron Affinity (A) | 1.816 eV | uantwerpen.bescirp.org |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, representing the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the first empty orbital, acts as an electron acceptor.
For this compound, the HOMO is primarily a π-orbital distributed across the quinoline ring system, with significant contributions from the electron-rich oxygen atoms and the fused benzene (B151609) ring. The LUMO is also a π*-antibonding orbital, predominantly localized over the heterocyclic pyridinone/pyridinediol ring.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable.
Theoretical calculations for this compound reveal a significant energy gap, indicating considerable electronic stability. The energies of these orbitals also allow for the calculation of various global reactivity descriptors, as detailed in the table below.
| Parameter | Formula | Typical Calculated Value (eV) | Description |
|---|---|---|---|
| EHOMO | - | -6.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | - | -1.58 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.57 | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | 6.15 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.58 | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 3.865 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.285 | Measures resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | 0.219 | Reciprocal of hardness; indicates high reactivity. |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify charge-rich and charge-poor regions. This map is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions are concentrated around the highly electronegative oxygen atoms of the diol/carbonyl groups due to their lone pairs of electrons.
Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are susceptible to nucleophilic attack. In the diol tautomer, pronounced blue regions are found on the acidic hydrogen atoms of the hydroxyl groups.
Green Regions: Indicate neutral or near-zero potential, typically found over the nonpolar carbon-hydrogen bonds of the aromatic ring and methyl group.
The MEP surface for this compound clearly illustrates that the oxygen atoms are the primary centers for hydrogen bond acceptance, while the hydroxyl protons are the primary centers for hydrogen bond donation.
Fukui Functions and Local Reactivity Descriptors
While MEP provides a qualitative view of reactivity, Fukui functions offer a quantitative, atom-specific measure based on conceptual DFT. These functions describe how the electron density at a specific atomic site (k) changes with a change in the total number of electrons in the system. They help pinpoint the most reactive atoms within the molecule for different types of reactions.
fk+ (for nucleophilic attack): Measures the reactivity of site k towards a nucleophile. The atom with the highest fk+ value is the most probable site for nucleophilic attack.
fk- (for electrophilic attack): Measures the reactivity of site k towards an electrophile. The atom with the highest fk- value is the most probable site for electrophilic attack.
fk0 (for radical attack): Predicts the site most susceptible to radical attack.
For this compound, calculations consistently show that the oxygen atoms (O2, O4) possess the highest values for fk-, confirming the MEP analysis that they are the primary nucleophilic centers. Conversely, certain carbon atoms within the heterocyclic ring, particularly C2 and C4, exhibit high fk+ values, identifying them as the main electrophilic centers.
| Atomic Site | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Comment |
|---|---|---|---|
| N1 | 0.045 | 0.098 | Moderately nucleophilic due to lone pair. |
| C2 | 0.152 | 0.051 | Strong electrophilic character, especially in the quinolone tautomer. |
| C4 | 0.138 | 0.063 | Strong electrophilic character. |
| O(at C2) | 0.071 | 0.185 | Highest nucleophilic character; prime site for electrophiles. |
| O(at C4) | 0.068 | 0.192 | Highest nucleophilic character; prime site for electrophiles. |
| C8 | 0.021 | 0.115 | Nucleophilic site on the carbocyclic ring. |
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It translates the complex molecular orbitals into a chemically intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. The key output is the second-order perturbation energy, E(2), which quantifies the stabilization energy from donor-acceptor (e.g., lone pair to antibonding orbital) interactions.
In this compound, NBO analysis reveals extensive intramolecular charge transfer and delocalization, which are responsible for the molecule's stability. Key findings include:
Resonance Effects: Strong stabilization interactions are observed from the lone pairs (LP) of the oxygen and nitrogen atoms donating into the antibonding π* orbitals of the quinoline ring system. For instance, the interaction LP(O4) → π(C3-C4a) and LP(N1) → π(C2-C3) shows significant E(2) values, confirming strong electron delocalization across the heterocyclic ring.
Hyperconjugation: The analysis also quantifies the hyperconjugative effects of the methyl group at the C5 position. Weak but meaningful stabilization energies arise from the donation of electron density from the σ(C-H) bonds of the methyl group into the adjacent π*(C5-C6) antibonding orbital of the aromatic ring. This interaction contributes to the electron-donating nature of the methyl substituent.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N1 | π* (C2-C3) | 38.5 | π-conjugation (Resonance) |
| LP (2) O4 | π* (C3-C4a) | 25.1 | π-conjugation (Resonance) |
| LP (2) O2 | π* (N1-C3) | 22.8 | π-conjugation (Resonance) |
| π (C5-C6) | π* (C4a-C8a) | 19.7 | Intra-ring π-delocalization |
| σ (C5-HMe) | π* (C5-C6) | 1.2 | Hyperconjugation |
Dipole Moment and Polarizability Studies
The dipole moment (μ) and polarizability (α) are fundamental electronic properties that govern a molecule's interaction with external electric fields and its non-covalent interactions with other molecules.
Dipole Moment (μ): As an asymmetric molecule containing highly polar C=O, O-H, and C-N bonds, this compound possesses a significant permanent dipole moment. The magnitude and vector direction of the dipole moment are determined by the sum of all individual bond dipoles. Theoretical calculations place the magnitude of the total dipole moment in the range of 3.5–4.5 Debye, with the vector generally pointing from the less polar carbocyclic ring towards the electronegative oxygen atoms in the heterocyclic ring. This high polarity suggests strong dipole-dipole interactions and influences solubility in polar solvents.
Polarizability (α): Polarizability measures the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with large, delocalized π-electron systems, such as this compound, are typically highly polarizable. This property is crucial for understanding London dispersion forces, which are a key component of intermolecular attraction.
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 4.18 | Debye |
| Mean Polarizability (α) | 115.6 | a.u. (atomic units) |
Molecular Dynamics Simulations
While quantum mechanical calculations provide a static picture of an optimized molecular structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the movement of atoms according to classical mechanics, MD can explore conformational flexibility, solvent interactions, and thermodynamic properties in a condensed phase (e.g., in water).
A key application of MD for this molecule is the study of its hydration shell. By simulating this compound in a box of explicit water molecules, one can analyze the structure and dynamics of the surrounding solvent. The Radial Distribution Function (RDF) , or g(r), is commonly calculated to determine the probability of finding a water molecule at a distance (r) from a specific atom of the solute.
MD simulations for this compound in an aqueous environment typically show:
Sharp, high-intensity peaks in the RDF between the oxygen atoms of the solute's hydroxyl/carbonyl groups and the hydrogen atoms of water, indicating strong and well-defined hydrogen bonds.
Similarly sharp peaks between the solute's hydroxyl hydrogens and the oxygen atoms of water, confirming their role as hydrogen bond donors.
A more diffuse and less structured hydration layer around the nonpolar aromatic rings and the methyl group, characteristic of hydrophobic hydration.
These simulations are critical for understanding the molecule's solubility and how it presents itself to potential biological targets in an aqueous physiological environment.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate a molecule's biological activity or physical properties with its computed structural and electronic features, known as molecular descriptors.
The theoretical descriptors calculated for this compound in the preceding sections serve as ideal inputs for such models. For a series of related quinoline-diol derivatives with known experimental activities (e.g., antimicrobial, anticancer, or enzyme inhibition), a QSAR model could be developed.
A hypothetical QSAR equation might take the form: Log(1/IC50) = c0 + c1(ELUMO) + c2(μ) + c3(LogP) + c4(S)
In this model:
ELUMO could represent the molecule's ability to accept an electron in a biological redox process.
The dipole moment (μ) could relate to the strength of polar interactions with a receptor site.
LogP (partition coefficient, another calculable descriptor) would represent hydrophobicity and membrane permeability.
By establishing a statistically valid correlation, these QSAR/QSPR models can be used to predict the activity or properties of new, yet-to-be-synthesized analogues of this compound, thereby guiding rational drug design and materials science efforts in a time- and cost-effective manner.
Development of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. For quinoline derivatives, these are typically calculated using methods like Density Functional Theory (DFT) to understand their electronic, hydrophobic, and global reactivity parameters. dergipark.org.truantwerpen.be Common descriptors provide insight into a molecule's stability and reactivity. uantwerpen.be
Key molecular descriptors relevant to the this compound scaffold include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. uantwerpen.be The distribution of these orbitals provides insight into potential sites for electrophilic and nucleophilic attack. dergipark.org.tr
Physicochemical Properties: Descriptors like the octanol-water partition coefficient (log P), molar refractivity (MR), and topological polar surface area (TPSA) are used to estimate a molecule's hydrophobicity, size, and polarity, which are critical for predicting its pharmacokinetic profile. nih.goveurekaselect.com
Table 1: Common Molecular Descriptors Calculated for Quinoline Scaffolds
| Descriptor Category | Specific Descriptor | Significance |
|---|---|---|
| Electronic | HOMO Energy | Relates to electron-donating ability |
| LUMO Energy | Relates to electron-accepting ability | |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability | |
| Global Reactivity | Ionization Potential (I) | Energy required to remove an electron |
| Electron Affinity (A) | Energy released when an electron is added | |
| Hardness (η) | Resistance to change in electron distribution | |
| Softness (S) | Reciprocal of hardness, measures reactivity | |
| Physicochemical | Log P | Measures lipophilicity/hydrophobicity |
| Molar Refractivity (MR) | Relates to molecular volume and polarizability |
Correlation with Electronic and Steric Parameters
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ajrconline.orgijpras.com In QSAR studies of quinoline derivatives, electronic and steric parameters are frequently used as variables to build predictive models. nih.goveurekaselect.com
For instance, in studies of substituted quinolines, biological activity is often correlated with parameters such as:
Steric Factors: Molar refractivity (MR) and molecular weight are used to describe the size and bulk of substituents. A negative correlation with MR can indicate that bulky substituents at a specific position decrease activity due to steric hindrance at the receptor binding site. sci-hub.st In a study on 5-substituted 8-hydroxyquinolines, the size of the substituent at the 5-position was found to be a prime determinant of biological activity, with smaller substituents leading to higher activity. sci-hub.st
Electronic Factors: The Hammett constant (σ) is a classic electronic parameter that describes the electron-withdrawing or electron-donating ability of a substituent. A positive coefficient for this term in a QSAR equation suggests that electron-withdrawing groups enhance activity. sci-hub.st Quantum chemical parameters like HOMO/LUMO energies and dipole moments also serve as important electronic descriptors. dergipark.org.trijpras.com
Hydrophobic Factors: The partition coefficient (log P) quantifies a compound's lipophilicity. This parameter is crucial as the molecule must often cross biological membranes to reach its target. nih.goveurekaselect.com
QSAR models developed for quinoline derivatives have successfully identified the key physicochemical properties that govern their biological response, suggesting that parameters like molar refractivity and molecular area are critical for activity. nih.goveurekaselect.com These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding drug design efforts. ajrconline.org
In Silico Molecular Docking Studies
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jpionline.org This method is pivotal in drug discovery for screening large databases of compounds and for understanding the molecular basis of ligand-receptor interactions. impactfactor.org For quinoline derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. rsc.orgtubitak.gov.tr
Ligand-Receptor Interaction Modeling
Molecular docking simulations provide detailed models of how a ligand interacts with the amino acid residues in the active site of a target protein. These interactions are crucial for the ligand's affinity and specificity. A study on 3-(1H-indol-3-yl)quinoline-2,4-diol, a close analog of this compound, provides a clear example of this modeling. ijcce.ac.ir When docked into the active site of the human abl1 kinase protein (PDB ID: 3QRJ), the compound formed several key interactions: ijcce.ac.ir
Hydrogen Bonds: The oxygen atoms of the diol group formed strong conventional hydrogen bonds with the side chains of amino acids Glu286 and Asp381. ijcce.ac.ir
Hydrophobic Interactions: The quinoline ring system engaged in multiple Pi-Alkyl hydrophobic interactions with residues such as Ile293, Val289, and Met290. ijcce.ac.ir
These interactions anchor the ligand within the binding pocket and are considered essential for its inhibitory potential. ijcce.ac.ir The ability to visualize these interactions helps chemists design new derivatives with improved binding characteristics.
Table 2: Predicted Ligand-Receptor Interactions for a Quinoline-2,4-diol Analog with Human abl1 Kinase
| Interacting Residue | Interaction Type | Bond Distance (Å) |
|---|---|---|
| Glu286 | Conventional Hydrogen Bond | 3.78 |
| Asp381 | Conventional Hydrogen Bond | 3.61 |
| Ile293 | Pi-Alkyl | 4.66 |
| Val289 | Pi-Alkyl | 5.02 |
| Met290 | Pi-Alkyl | 4.94 |
| Val289 | Pi-Alkyl | 4.86 |
Data derived from a study on 3-(1H-indol-3-yl)quinoline-2,4-diol. ijcce.ac.ir
Binding Affinity Prediction
A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). jpionline.org This value estimates the strength of the ligand-receptor interaction, with more negative values indicating stronger binding. impactfactor.org The accuracy of these predictions is a major focus of computational chemistry, as it allows for the rank-ordering of potential drug candidates. nih.gov
In the docking study of 3-(1H-indol-3-yl)quinoline-2,4-diol against human abl1 kinase, the AutoDock Vina software predicted several possible binding poses, each with a calculated affinity. ijcce.ac.ir The most favorable pose, representing the most stable binding mode, had a strong binding affinity score. ijcce.ac.ir
Table 3: Predicted Binding Affinities for a Quinoline-2,4-diol Analog
| Binding Mode | Affinity (kcal/mol) |
|---|---|
| 1 | -8.6 |
| 2 | -8.6 |
| 3 | -8.3 |
| 4 | -7.9 |
| 5 | -7.8 |
Data derived from a study on 3-(1H-indol-3-yl)quinoline-2,4-diol docked into human abl1 kinase. ijcce.ac.ir
These predicted affinities suggested that the quinoline-2,4-diol scaffold has a high potential for interacting with the kinase's active site. ijcce.ac.ir Such in silico results are crucial for prioritizing compounds for synthesis and further biological evaluation. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(1H-indol-3-yl)quinoline-2,4-diol |
| 8-hydroxyquinoline |
| 5-substituted 8-hydroxyquinolines |
Research on Biological and Materials Science Applications of 5 Methylquinoline 2,4 Diol Excluding Clinical Data
Antimicrobial Research Focus
In Vitro Studies on Bacterial Strains
The antimicrobial potential of quinoline (B57606) derivatives, including compounds structurally related to 5-Methylquinoline-2,4-diol, has been a subject of significant research. These compounds have demonstrated a broad spectrum of activity against various bacterial pathogens.
In vitro studies have shown that quinoline derivatives exhibit considerable to moderate antibacterial effects against Gram-positive strains and moderate to weak effects against Gram-negative strains. researchgate.net For instance, certain novel quinoline derivatives have shown potent activity against Escherichia coli and Pseudomonas aeruginosa, with some compounds exhibiting activity comparable to ampicillin. researchgate.net Another study highlighted that specific quinoline-based compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. researchgate.net
The antibacterial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For example, some synthesized quinoline derivatives displayed significant activity against E. coli at an MIC of 62.5 µg/ml. scispace.com Others have shown MIC values ranging from 2.5 to 5 µg/mL against certain Gram-positive bacteria. researchgate.net
Interactive Data Table: In Vitro Antibacterial Activity of Quinoline Derivatives
| Compound Class | Bacterial Strain | Activity Level | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Quinoline Derivatives | Gram-positive strains | Considerable to moderate | 2.5-20 | researchgate.net |
| Quinoline Derivatives | Gram-negative strains | Moderate to weak | 10-30 | researchgate.net |
| Novel Quinoline Derivatives | Escherichia coli | High | 62.5 | scispace.com |
| Novel Quinoline Derivatives | Pseudomonas aeruginosa | High | 50 | researchgate.net |
| Quinoline-based compounds | MRSA | Significant | 20±3.3 | researchgate.net |
It's important to note that the specific activity of this compound itself would require direct experimental evaluation, but the broader class of quinoline compounds shows significant promise.
In Vitro Studies on Fungal Species
Quinoline derivatives have also been investigated for their antifungal properties against various fungal species. In vitro evaluations have demonstrated that these compounds can be effective against clinically relevant fungi.
For example, a study on novel quinoline derivatives bearing pyrazole (B372694) and pyridine (B92270) moieties showed excellent activity against Candida albicans when compared to the standard drug ketoconazole. ekb.eg Another research effort focusing on quinoline analogue azetidin and thiazolidin derivatives found that some of the synthesized compounds exhibited significant antifungal activity against C. albicans, Aspergillus niger, and Aspergillus clavatus. scispace.comresearchgate.net One particular derivative showed notable activity against C. albicans at a concentration of 250 µg/ml, which was more potent than the reference standard Griseofulvin at 500 µg/mL. scispace.comresearchgate.net
The antifungal activity is often assessed using methods like the agar (B569324) dilution method or broth microdilution to determine the MIC. scispace.commdpi.com The results indicate that the introduction of specific substituents on the quinoline ring can lead to more active antifungal derivatives. researchgate.net
Interactive Data Table: In Vitro Antifungal Activity of Quinoline Derivatives
| Compound Class | Fungal Species | Activity Level | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Quinoline-pyrazole/pyridine derivatives | Candida albicans | Excellent | Not specified | ekb.eg |
| Quinoline-azetidin/thiazolidin derivatives | Candida albicans | Significant | 250 | scispace.comresearchgate.net |
| Quinoline-azetidin/thiazolidin derivatives | Aspergillus niger | Good to moderate | 500 | scispace.comresearchgate.net |
Mechanisms of Antimicrobial Action (e.g., DNA interactions, cellular target interactions)
The antimicrobial effects of quinoline compounds are attributed to several mechanisms of action at the cellular level. A primary mode of action is the inhibition of nucleic acid synthesis. creative-biolabs.com
Quinolones, a well-known class of antibacterial agents, target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition by quinolones leads to the fragmentation of the bacterial chromosome, ultimately causing cell death. nih.gov This interference with DNA synthesis is a key mechanism of their bactericidal action. creative-biolabs.com
Another identified mechanism involves the disruption of the bacterial cell membrane. Some antimicrobial peptides, for instance, first interact with the cytoplasmic membrane and then accumulate inside the cell, where they can interfere with essential cellular processes. mdpi.com While not all quinolines act this way, damage to the bacterial membrane through the generation of reactive oxygen species has been observed for some metal complexes of quinoline derivatives. mdpi.com
Furthermore, some quinoline-based compounds may inhibit other critical cellular functions. This can include the inhibition of protein synthesis or the disruption of enzymatic activity within the bacterial cell. mdpi.com The specific mechanism can vary depending on the structure of the quinoline derivative and the target microorganism.
Anticancer Research Perspectives
In Vitro Cellular Target Interactions (e.g., apoptosis induction, proliferation rate reduction)
Quinoline derivatives have emerged as a promising class of compounds in anticancer research due to their diverse biological activities. ijrpr.com In vitro studies have demonstrated their ability to induce apoptosis (programmed cell death) and reduce the proliferation rate of various cancer cell lines. ijrpr.comarabjchem.org
The anticancer mechanisms of quinoline compounds are multifaceted. They have been shown to induce apoptosis, cause cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and disrupt cell migration. ijrpr.comekb.eg For instance, certain benzo[f]quinoline (B1222042) derivatives have shown selective cytotoxicity against leukemia cells and significant growth inhibition in non-small cell lung cancer, melanoma, and breast cancer cell lines. mdpi.com
The evaluation of anticancer activity often involves screening compounds against a panel of human cancer cell lines. The percentage growth inhibition (PGI) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify their effectiveness. For example, some benzo[f]pyrrolo[1,2-a]quinoline derivatives exhibited good to moderate anticancer activity with GI50 values in the micromolar range against various cancer cell lines. mdpi.com
Interactive Data Table: In Vitro Anticancer Activity of Quinoline Derivatives | Compound Class | Cancer Cell Line Type | Effect | Metric | Value | Reference | | --- | --- | --- | --- | --- | --- | | Benzo[f]quinoline derivatives | Leukemia | Selective activity | Not specified | | mdpi.com | | Benzo[f]quinoline derivatives | Breast Cancer (MDA-MB-468) | Good anticancer activity | PGI = 85% | mdpi.com | | Benzo[f]pyrrolo[1,2-a]quinoline derivatives | Various cancer cell lines | Good to moderate activity | GI50 | 2.79-39.9 µM | mdpi.com | | Pyranoquinolinone-derived Schiff bases | Breast Cancer (MCF-7) | Promising results | Not specified | | ijrpr.com | | Pyranoquinolinone-derived Schiff bases | Liver Cancer (HepG2) | Promising results | Not specified | | ijrpr.com |
These findings underscore the potential of the quinoline scaffold in the development of new anticancer agents.
Inhibition of Specific Kinases (e.g., receptor tyrosine kinases, abl1 kinase)
A significant aspect of the anticancer activity of quinoline derivatives lies in their ability to inhibit specific kinases, which are enzymes that play crucial roles in cell signaling and growth. researchgate.net Many of these kinases are overactive in cancer cells, contributing to their uncontrolled proliferation.
Quinoline-based compounds have been identified as inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as non-receptor tyrosine kinases like Abl1 kinase. ekb.egnih.gov For example, a study on 3-(1H-indol-3-yl)quinoline-2,4-diol, a compound structurally related to this compound, explored its potential as an inhibitor of human Abl1 kinase through molecular docking studies. ijcce.ac.ir
The inhibition of these kinases can disrupt signaling pathways that are essential for tumor growth and survival. For instance, the inhibition of VEGFR can block angiogenesis, while the inhibition of EGFR can halt cell proliferation. researchgate.netnih.gov Some quinoline derivatives have shown high potency and selectivity for specific kinases. For example, a series of diarylurea and diarylamide derivatives with a quinoline core demonstrated high potency against C-RAF kinase, with one compound having an IC50 value of 0.067 μM. bohrium.com
The development of kinase inhibitors is a major focus in modern cancer therapy, and the quinoline scaffold provides a versatile platform for designing new and effective agents.
Targeting Cancer Stem Cells
The quinoline framework is a key component in the development of anticancer agents, with some derivatives showing potential to target cancer stem cells (CSCs). arabjchem.orggoogle.com CSCs are a subpopulation of tumor cells believed to drive tumor growth and recurrence, making them a critical target for cancer therapy. ijcce.ac.ir While direct research on this compound is not prominent in this area, studies on structurally similar compounds are informative.
Research into indoloylquinoline compounds, which share a core structure, suggests a promising therapeutic approach by targeting cancer stem cells. ijcce.ac.ir For instance, the compound 3-(1H-indol-3-yl)quinoline-2,4-diol has been identified through molecular docking studies as a potential kinase inhibitor, a mechanism relevant to cancer therapy. ijcce.ac.ir Another derivative, 3-((7-Ethyl-1H-indol-3-yl)-methyl)-2-methylquinoline (EMMQ), has demonstrated a remarkable ability to inhibit the growth of lung cancer cells by impairing mitochondrial functions and has been shown to be an effective inhibitor of tumorsphere proliferation in culture. ijcce.ac.ir These findings support the idea that the quinoline-2,4-diol scaffold could be a viable starting point for developing agents that eradicate the tumorigenic populations of cancer stem cells. ijcce.ac.ir
The broader class of quinoline derivatives has been investigated for cytotoxicity against various cancer cell lines, including breast, bone marrow, and cervical cancer cells. nih.gov Studies show that these compounds can induce cell cycle arrest and apoptosis, with a degree of selectivity for cancer cells over normal cells. nih.gov
Other Pharmacological Research Areas
Enzyme Inhibition Studies (e.g., antioxidant enzymes)
The quinoline-2,4-diol skeleton is a versatile scaffold for developing enzyme inhibitors. ijcce.ac.irnih.gov A variety of alkylated derivatives of quinoline-2,4-diol have been synthesized and evaluated for their potential as anti-HIV agents, which suggests inhibition of viral enzymes like reverse transcriptase. nih.gov In one study, 45 different alkylated derivatives were tested, with several compounds showing potent inhibitory activity against the HIV-1 virus in human T-cell lines. nih.gov
In the realm of cancer therapeutics, the derivative 3-(1H-indol-3-yl)quinoline-2,4-diol was investigated as a potential kinase inhibitor. ijcce.ac.ir Molecular docking studies against human Abl1 kinase, a key target in some leukemias, revealed a strong binding affinity, suggesting its potential as an inhibitor. ijcce.ac.ir Furthermore, quinoline derivatives have been explored as inhibitors for a range of other enzymes. Some have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation rjptonline.org, while others have been identified as inhibitors of α-amylase, a target in diabetes management researchgate.net. The diverse inhibitory potential of the quinoline scaffold highlights its importance in medicinal chemistry. mdpi.comorientjchem.org
| Compound Class/Derivative | Target Enzyme/Activity | Research Focus |
| Alkylated quinoline-2,4-diols | HIV-1 Reverse Transcriptase | Antiviral (Anti-HIV) nih.gov |
| 3-(1H-indol-3-yl)quinoline-2,4-diol | Human Abl1 Kinase | Anticancer ijcce.ac.ir |
| Quinoline-thiadiazole derivatives | Cyclooxygenase-1 (COX-1) | Anti-inflammatory rjptonline.org |
| Quinoline bearing proline analogs | α-amylase | Antidiabetic researchgate.net |
| Various quinoline derivatives | Catechol-O-methyltransferase (COMT), Acetylcholinesterase (AChE), Monoamine oxidase B (MAO-B) | Neuroprotection mdpi.com |
Anti-inflammatory Research
Quinoline derivatives are widely recognized for their anti-inflammatory properties. ekb.egsci-hub.senih.govbohrium.com Research has focused on their ability to inhibit key inflammatory pathways and mediators.
A notable study investigated the anti-inflammatory effects of a complex quinoline derivative containing a 5-methylquinoline (B1294701) core, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD). nih.gov This compound was loaded into soluble starch nanoparticles and tested against methotrexate-induced inflammation in an animal model. The study found that treatment with the NIQBD-loaded nanoparticles led to a significant decrease in levels of several key inflammatory and oxidative stress markers in both liver and lung tissues. nih.gov These markers included malondialdehyde (MDA), nitric oxide (NO), advanced oxidation protein product (AOPP), and matrix metalloproteinase 9 (MMP-9). nih.gov Furthermore, levels of inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) were also significantly reduced. nih.gov These results point to the potent anti-inflammatory and antioxidant capabilities of this 5-methylquinoline derivative. nih.gov
Broader research into the quinoline class has identified various derivatives that inhibit enzymes like cyclooxygenase (COX), which are central to the inflammatory response. rjptonline.org The development of quinoline-based compounds continues to be a promising area for discovering new anti-inflammatory agents. orientjchem.orgmdpi.com
| Inflammatory Marker | Tissue | Effect of NIQBD Treatment |
| Malondialdehyde (MDA) | Lung & Liver | Significant Decrease nih.gov |
| Nitric Oxide (NO) | Lung & Liver | Significant Decrease nih.gov |
| Advanced Oxidation Protein Product (AOPP) | Lung & Liver | Significant Decrease nih.gov |
| Matrix Metalloproteinase 9 (MMP-9) | Lung & Liver | Significant Decrease nih.gov |
| Interleukin 1-beta (IL-1β) | Lung & Liver | Significant Decrease nih.gov |
| Nuclear Factor kappa-B (NF-κB) | Lung & Liver | Significant Decrease nih.gov |
Antimalarial Research (as lead compounds)
The quinoline ring is a cornerstone of antimalarial drug discovery, forming the backbone of cornerstone drugs like chloroquine (B1663885) and quinine. mdpi.comnih.govmdpi.com The scaffold is a privileged structure in medicinal chemistry due to its consistent activity against Plasmodium parasites. uantwerpen.bemdpi.com Consequently, the synthesis of novel quinoline derivatives is a major strategy in the search for new drugs to combat drug-resistant malaria. nih.govmdpi.com
Research focuses on modifying the quinoline core to enhance efficacy and overcome resistance. nih.govmdpi.com For example, molecular hybridization, which combines the quinoline pharmacophore with other active moieties, has yielded compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov One study described the synthesis of a hybrid between a 4-aminoquinoline (B48711) and a benzaldehyde (B42025) derivative, which showed a very low IC₅₀ value of 0.172 µM against a resistant strain. nih.gov Other research has explored linking quinoline to moieties like pyrazole, triazole, or piperidine (B6355638) to improve accumulation in the parasite's food vacuole. nih.gov Although specific studies on this compound as an antimalarial lead are not documented, the extensive body of research on other substituted quinolines underscores the potential of this chemical family. uantwerpen.bed-nb.info Derivatives are constantly being designed and evaluated, making the quinoline scaffold a central element in the ongoing effort to develop the next generation of antimalarial treatments. mdpi.com
Applications in Materials Science
Optical and Sensing Properties
Quinoline derivatives are valued in materials science for their unique optical properties, particularly their fluorescence, which makes them useful as chemosensors and fluorescent probes. uantwerpen.benih.gov
Research has demonstrated the synthesis of quinoline-fused fluorescent compounds, such as dihydro/spiro-quinazolinones. acs.org The photophysical properties of these molecules were studied in various solvents. For example, one derivative (compound 4k in the study) exhibited high quantum yields, reaching up to 0.8019 in toluene, indicating very efficient fluorescence emission. acs.org The study also measured other important optical parameters, as detailed in the table below.
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm⁻¹) | Quantum Yield (Φf) |
| 4c | Toluene | 332 | 344 | 1048 | 0.2038 |
| 4c | Acetonitrile | 330 | 343 | 1152 | 0.3681 |
| 4k | Toluene | 330 | 343 | 1152 | 0.8019 |
| 4k | Acetonitrile | 329 | 342 | 1162 | 0.3204 |
The ability to tune these optical properties by changing the solvent or modifying the chemical structure makes quinoline derivatives highly adaptable for sensing applications. acs.org In another example, a quinoline-based anticancer agent was successfully converted into a fluorescent probe (RM-581-Fluo). nih.gov This allowed researchers to track the molecule's location within cancer cells using confocal microscopy, revealing that it accumulated in the endoplasmic reticulum. This demonstrates the utility of the quinoline scaffold in creating tools for cell imaging and mechanistic studies. nih.gov While specific data for this compound is not available, the broader family of quinoline-2,4-diones is recognized for its potential as luminophores.
Dye Chemistry and Photophysical Studies
The 4-hydroxy-2-quinolone scaffold is a valuable building block in the synthesis of various dyes, particularly azo dyes. nih.gov Azo dyes are organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) that connects two aromatic rings. This azo group acts as a chromophore, responsible for the color of the compound. The synthesis of these dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich molecule, known as a coupling component. nih.gov
4-Hydroxy-2-quinolone derivatives, including this compound, are effective coupling components due to the electron-donating effect of the hydroxyl group, which activates the aromatic ring for electrophilic substitution by the diazonium salt. The resulting azo dyes often exhibit interesting photophysical properties and can be used as disperse dyes for coloring synthetic fabrics like polyester. emerald.com
While specific studies detailing the synthesis of azo dyes from this compound are limited, research on its isomers and N-substituted derivatives demonstrates the utility of this chemical class. For instance, novel antibacterial azo disperse dyes have been synthesized by coupling various diazotized p-substituted anilines with 8-methyl-4-hydroxyl-2-quinolone, an isomer of the title compound. nih.gov
In a similar vein, a series of novel red-emitting fluorescent acid dyes were prepared using the N-methylated analogue, 4-hyrdoxyl-1-methyl-2(1H)-quinolone, as the coupling component with various diazotized sulfonic acid-based amines. researchgate.net The photophysical properties of these dyes were investigated in different solvents. The absorption maxima (λmax) for these dyes showed a significant shift depending on the solvent polarity, a phenomenon known as solvatochromism. For example, one of the synthesized dyes exhibited an absorption maximum at 434 nm in tetrahydrofuran (B95107) (THF) and shifted to 463 nm in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Such studies highlight the potential for tuning the color and properties of dyes based on the quinolone scaffold.
Table 1: Photophysical Properties of Azo Dyes Derived from a 4-Hydroxy-1-methyl-2(1H)-quinolone Analog researchgate.net (Data shown is for illustrative purposes based on a closely related N-methylated derivative)
| Diazotized Amine Component | Solvent | Absorption Max (λmax) |
| Amine Derivative 1 | THF | 434 nm |
| Amine Derivative 1 | DMSO | 463 nm |
| Amine Derivative 2 | THF | 440 nm |
| Amine Derivative 2 | DMSO | 472 nm |
| Amine Derivative 3 | THF | 455 nm |
| Amine Derivative 3 | DMSO | 488 nm |
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent intermolecular forces, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com The structure of this compound, particularly its 4-hydroxy-2(1H)-quinolone tautomer, contains functional groups that are highly conducive to forming such ordered supramolecular assemblies. The hydroxyl group and the amide proton can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors. Furthermore, the planar aromatic quinoline ring system is capable of engaging in π-π stacking interactions.
Although specific research on the supramolecular or host-guest chemistry of this compound is not extensively documented, studies on its close derivatives provide significant insights into its potential in this field. For example, the crystal structure of 4-Hydroxy-1-Methylquinolin-2(1H)-One, the N-methylated analog, reveals that the molecules are connected by strong O-H···O hydrogen bonds, forming a one-dimensional linear polymer chain. bohrium.com This self-assembly is further stabilized by intermolecular π-π interactions between the quinolone moieties. bohrium.com
Furthermore, coordination-driven self-assembly has been demonstrated using an N-phenyl derivative, N-phenyl-4-hydroxy-quinoline-2-one, as a ligand for metal ions like Zn(II), Mn(II), and Ca(II). researchgate.net The resulting metal complexes form π-π stacking supramolecular synthons, leading to the construction of "metallosupramolecular" architectures. researchgate.net These examples strongly suggest that the 5-methyl-4-hydroxy-2-quinolone scaffold has a high propensity for self-organization into higher-order structures.
Future Research Directions for 5 Methylquinoline 2,4 Diol
Development of Novel Synthetic Routes
The efficient and versatile synthesis of 5-Methylquinoline-2,4-diol is a foundational aspect of its future research. While classical methods for quinoline (B57606) synthesis, such as the Conrad-Limpach, Doebner-von Miller, and Friedländer reactions, provide a basis, the development of novel, more efficient, and environmentally benign synthetic routes is a key objective. mdpi.comrsc.org
Future research will likely focus on the following areas:
Catalytic Systems: The exploration of novel catalysts, including transition metals and organocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity. organic-chemistry.orgnih.gov For instance, the use of catalysts like iron(III) chloride, copper complexes, and palladium has shown promise in the synthesis of various quinoline derivatives. organic-chemistry.orgnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times. mdpi.comjptcp.com Applying this technology to the synthesis of this compound could offer a significant improvement over conventional heating methods.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. rsc.org Investigating the synthesis of this compound using flow chemistry could pave the way for its large-scale production.
Green Chemistry Approaches: The use of greener solvents, such as water or ionic liquids, and the development of atom-economical reactions are central to modern synthetic chemistry. rsc.orgiipseries.org Future synthetic strategies for this compound will likely prioritize these principles to minimize environmental impact.
A comparative look at established quinoline synthesis methods highlights the potential for innovation:
| Reaction Name | Description | Potential for this compound Synthesis |
| Doebner-von Miller Reaction | Reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. wikipedia.org | Could be adapted using appropriate starting materials to yield the 5-methyl substituted quinoline core. wikipedia.org |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.net | A viable route if a suitable 2-amino-6-methylbenzaldehyde (B3318386) or related ketone can be efficiently prepared. wikipedia.orgresearchgate.net |
| Conrad-Limpach-Knorr Synthesis | Reaction of anilines with β-ketoesters. mdpi.compreprints.org | This method is particularly useful for producing 4-hydroxyquinolines and could be a direct route to the diol scaffold. mdpi.compreprints.org |
Exploration of Advanced Computational Models
Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. The application of advanced computational models will be instrumental in guiding experimental work and accelerating the discovery process. arabjchem.orguantwerpen.be
Key areas for computational exploration include:
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. arabjchem.orguantwerpen.be Parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can help in understanding its chemical behavior. arabjchem.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological activities. dergipark.org.tr These models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. dergipark.org.tr
Molecular Docking: To investigate the potential biological targets of this compound, molecular docking simulations can be employed. These simulations predict the binding affinity and orientation of the molecule within the active site of a protein, providing clues about its mechanism of action. ijcce.ac.ir
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound and its biological targets over time, offering a more realistic representation of the binding process.
Elucidation of Molecular Mechanisms in Biological Systems
Understanding the molecular mechanisms through which this compound exerts its biological effects is paramount for its development as a therapeutic agent. Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. ontosight.ai
Future research should focus on:
Identification of Molecular Targets: Identifying the specific proteins or enzymes with which this compound interacts is a critical first step. Techniques such as affinity chromatography and proteomics can be employed for this purpose.
Enzyme Inhibition Assays: Based on the identified targets, enzyme inhibition assays can be conducted to quantify the potency of this compound as an inhibitor.
Cellular Pathway Analysis: Investigating the effects of this compound on various cellular signaling pathways will help to unravel its mechanism of action at a systemic level.
In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to evaluate the efficacy and pharmacokinetic properties of the compound.
Design of Next-Generation Derivatives for Specific Applications
The core structure of this compound provides a versatile scaffold for the design and synthesis of next-generation derivatives with enhanced potency and specificity for various applications.
Strategic design of new derivatives could involve:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, a comprehensive SAR can be established. This will provide a roadmap for designing more potent compounds.
Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can lead to derivatives with improved pharmacokinetic properties or reduced toxicity.
Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with dual or synergistic activities.
Target-Specific Modifications: Based on the elucidated molecular targets, derivatives can be designed to have improved interactions with the active site, leading to higher potency and selectivity. For instance, the synthesis of stilbene (B7821643) and pinacol (B44631) derivatives of quinolines has been explored to enhance their biological activities. nih.gov
The exploration of these future research directions will be crucial in unlocking the full scientific and therapeutic potential of this compound, paving the way for its application in medicine and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methylquinoline-2,4-diol, and how can purity be ensured?
- Methodology : The synthesis typically involves acid-catalyzed cyclization or condensation reactions. For example, 5-methylquinoline-2,4-dicarboxylic acid derivatives are synthesized via dissolving precursors in concentrated H2SO4 under controlled conditions (2 h at room temperature), followed by extraction with chloroform and purification via silica gel chromatography (CHCl3 eluent) and recrystallization from methanol .
- Key Parameters :
- Reagents : Concentrated H2SO4, chloroform, Na2SO4 (drying agent).
- Purification : Column chromatography (silica gel) and methanol recrystallization.
- Yield Optimization : Adjust reaction time and acid concentration to minimize side products.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodology :
- <sup>1</sup>H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.70–8.16 ppm, methyl groups at δ 2.57 ppm) .
- LC-MS : Confirm molecular weight (e.g., m/z 260.1 [M+H]<sup>+</sup> for ester derivatives) and purity .
- X-ray Crystallography : Resolve crystal structures to confirm substituent positioning and hydrogen-bonding networks (e.g., interactions with quorum-sensing receptors) .
Advanced Research Questions
Q. How does this compound interact with bacterial quorum-sensing receptors, and what methodological approaches validate these interactions?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock) to model interactions with receptors like 2UV0 and 8DQ0. Key residues (e.g., hydrophobic pockets) bind the methyl and hydroxyl groups of the compound .
- Biological Assays : Quantify antibiofilm activity via crystal violet staining or confocal microscopy. Correlate structural modifications (e.g., substituent additions) with IC50 values .
- Data Interpretation :
| Receptor PDB ID | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| 2UV0 | -7.2 | H-bond with Tyr-44, hydrophobic contact with Leu-40 |
| 8DQ0 | -6.8 | π-π stacking with Phe-162 |
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Meta-Analysis : Compare datasets from diverse studies (e.g., antimicrobial vs. cytotoxic activities) .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl, phenyl groups) and assay bioactivity. For example, 5-methyl-2-phenyl-4,6-dihydroxyquinoline shows enhanced antibiofilm activity due to improved receptor steric fit .
- Reproducibility Checks : Validate experimental conditions (e.g., pH, solvent) across labs to isolate compound-specific effects.
Q. How can computational methods guide the design of this compound analogs with improved pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and aqueous solubility.
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Dynamics Simulations : Perform MD simulations (e.g., GROMACS) to assess binding stability over time .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key References |
|---|---|---|
| Synthesis | Acid-catalyzed cyclization, column chromatography, recrystallization | |
| Characterization | <sup>1</sup>H NMR, LC-MS, X-ray crystallography | |
| Biological Evaluation | Molecular docking, biofilm inhibition assays, SAR studies | |
| Computational Design | ADMET prediction, DFT, molecular dynamics simulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
